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# **Application Notes and Protocols for Opigolix** (ASP-1707) in Research Settings

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Compound of Interest		
Compound Name:	Opigolix	
Cat. No.:	B15570190	Get Quote

Disclaimer: The clinical development of **Opigolix** (ASP-1707) was discontinued by Astellas Pharma in April 2018 after reaching Phase II clinical trials.[1] Consequently, publicly available data on its specific dosing and administration protocols are limited. The following application notes and protocols are based on the available information for **Opigolix** and supplemented with representative data from other orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonists, such as Elagolix and Linzagolix, to provide a comprehensive guide for research purposes.

## Introduction

**Opigolix** is a small-molecule, orally active, non-peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1][2][3] By competitively blocking the GnRH receptor in the pituitary gland, **Opigolix** inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This leads to a dose-dependent suppression of ovarian sex hormones, including estradiol and progesterone, which are key drivers in the pathophysiology of endometriosis.[4][5] **Opigolix** was investigated for the treatment of endometriosis, rheumatoid arthritis, and prostate cancer.[1][6]

## **Mechanism of Action: GnRH Receptor Antagonism**

**Opigolix** exerts its pharmacological effect by competitively binding to GnRH receptors in the anterior pituitary gland. This action prevents the endogenous GnRH from stimulating the release of gonadotropins (LH and FSH), thereby leading to a rapid and dose-dependent

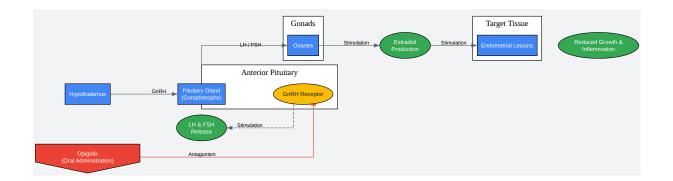




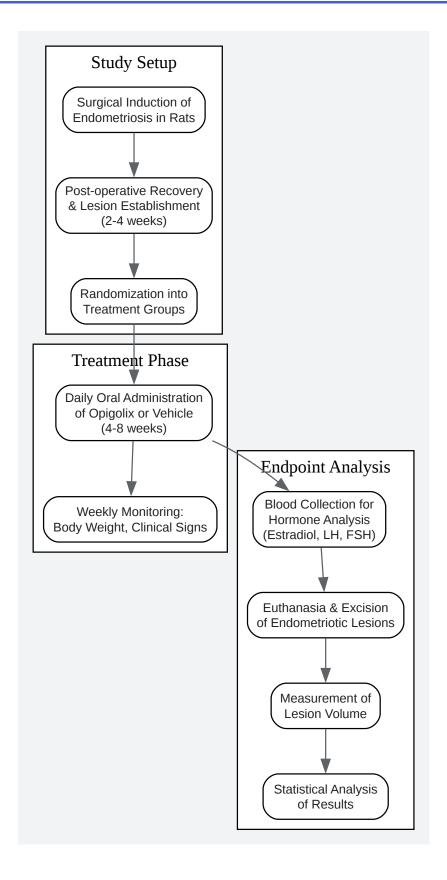


reduction in circulating estrogen levels.[4] This mechanism of action forms the basis for its investigation in sex hormone-dependent diseases.[7]









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- To cite this document: BenchChem. [Application Notes and Protocols for Opigolix (ASP-1707) in Research Settings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570190#dosing-and-administration-of-opigolix-in-research-settings]

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